3,4-Dimethyl-(4H)1,4-benzothiazine-1,1-dioxide
Overview
Description
“3,4-Dimethyl-(4H)1,4-benzothiazine-1,1-dioxide” is a derivative of benzothiazine . Benzothiazines are a group of heterocyclic organic compounds that are still largely unexplored for their pharmacological activities . They are known to play an important role in the treatment of various diseases and show promising results of varying degrees, where they act as antibacterial, antifungal, antitumor, antimalarial, antineoplastic, antiviral, anti-inflammatory, analgesic and anticancer agents .
Synthesis Analysis
Benzothiazine derivatives can be prepared through green synthesis methods . For instance, Pirotte et al. synthesized novel 1,4,2-dithiazine 1,1-dioxides and tested them as ATP-sensitive potassium channel activators . In 2011, the same scientist with his coworker developed a synthesis of 3-substituted-4H-1,2,4-benzothiadiazine-1,1-dioxides .Molecular Structure Analysis
The molecular structure of benzothiadiazine derivatives is characterized by the presence of sulfur or nitrogen atoms or both of them, which are the general features present in the structures of most of the pharmaceutical and natural compounds . They also act as multidentate ligands for different metals due to the presence of nitrogen and sulfur atoms and are thus used extensively in coordination chemistry to obtain new frameworks with potential bioactivity .Chemical Reactions Analysis
The chemical reactions of benzothiadiazine derivatives are influenced by many functional groups attached to the ring. For example, a halo, the group at 7 and 8 positions of the ring gave active compounds . Meanwhile, other functional groups like alkyl, aryl, alkylamino, benzyl, keto, etc. at different positions of the benzothiadiazine-1,1-dioxide ring are responsible for the activity .Scientific Research Applications
Synthesis and Biological Study
3,4-Dimethyl-(4H)1,4-benzothiazine-1,1-dioxide is synthesized through condensation and oxidative cyclization processes. These compounds show potential as antimicrobial and anthelmintic agents due to their nitrogen and sulfur content, which is valuable in pharmaceutical applications (Khandelwal et al., 2013).
Antioxidant and Antibacterial Activities
A series of these compounds has been synthesized and demonstrated potential antioxidant and antibacterial activities. This highlights its potential in developing new therapeutic agents (Ahmad et al., 2010).
Antimicrobial Activity
Synthesized 4H-1,4-benzothiazines, including variants of this compound, exhibit significant antimicrobial activity against various bacterial and fungal strains, suggesting their potential as antibacterial and antifungal drugs (Goyal, 2021).
Spectral Evaluation and Medicinal Applications
These compounds are synthesized for their potential in various medicinal applications, such as tranquilizers, antispasmodic, and central nervous system depressants. Their spectral properties and elemental analysis confirm their structural integrity and potential efficacy (Gautam et al., 2013).
Future Directions
Given the promising results of benzothiadiazine derivatives in the treatment of various diseases, further exploration of these compounds, including “3,4-Dimethyl-(4H)1,4-benzothiazine-1,1-dioxide”, is warranted . This could involve the development of new synthesis methods, investigation of their mechanism of action, and evaluation of their safety and efficacy in preclinical and clinical studies.
Mechanism of Action
Target of Action
Similar compounds in the 1,2,4-benzothiadiazine-1,1-dioxide family have been reported to interact with various targets, includingKATP channels and AMPA receptors . These targets play crucial roles in cellular signaling and neurotransmission.
Mode of Action
Related 1,2,4-benzothiadiazine-1,1-dioxides have been evaluated asKATP channel activators . Activation of these channels can lead to hyperpolarization of the cell membrane, reducing cellular excitability. This mechanism is often involved in the regulation of insulin release and vascular smooth muscle tone .
Biochemical Pathways
The activation of katp channels, as seen with related compounds, can influence several biochemical pathways, includinginsulin signaling and vascular smooth muscle contraction .
Result of Action
Related compounds have shown a range of biological activities, includingantimicrobial , antiviral , antihypertensive , antidiabetic , and anticancer effects . These effects are likely the result of the compound’s interaction with its targets and the subsequent changes in cellular signaling pathways.
Properties
IUPAC Name |
3,4-dimethyl-1λ6,4-benzothiazine 1,1-dioxide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2S/c1-8-7-14(12,13)10-6-4-3-5-9(10)11(8)2/h3-7H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRTORADAYSKNIA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CS(=O)(=O)C2=CC=CC=C2N1C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801235521 | |
Record name | 4H-1,4-Benzothiazine, 3,4-dimethyl-, 1,1-dioxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801235521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1951440-11-1 | |
Record name | 4H-1,4-Benzothiazine, 3,4-dimethyl-, 1,1-dioxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1951440-11-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4H-1,4-Benzothiazine, 3,4-dimethyl-, 1,1-dioxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801235521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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